molecular formula C16H16N2O2 B5861728 N-(4-carbamoylphenyl)-2,4-dimethylbenzamide

N-(4-carbamoylphenyl)-2,4-dimethylbenzamide

Cat. No.: B5861728
M. Wt: 268.31 g/mol
InChI Key: IPZAXHDQWVRLLG-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2,4-dimethylbenzamide is an organic compound with a complex structure that includes both amide and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2,4-dimethylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form N-(4-carbamoylphenyl)-4-nitrobenzamide, which is then reduced to the desired product . The reaction conditions often require specific solvents and catalysts to ensure high yields and purity.

Industrial Production Methods

For industrial production, the synthesis pathway is optimized to enhance yield and reduce costs. This often involves the use of safer and more cost-effective reagents and solvents. The process may also be scaled up using continuous flow reactors to improve efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Commonly involves reducing agents to convert nitro groups to amines.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions vary depending on the substituents but often involve catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

N-(4-carbamoylphenyl)-2,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-carbamoylphenyl)-2,4-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-2,4-dimethylbenzamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-10-3-8-14(11(2)9-10)16(20)18-13-6-4-12(5-7-13)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZAXHDQWVRLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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